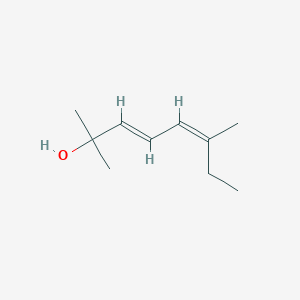
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is an organic compound with a unique structure characterized by its double bonds and hydroxyl group. This compound is often found in various natural products and has significant applications in different fields due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of Grignard reagents, which react with suitable aldehydes or ketones under controlled conditions to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- may involve more scalable processes such as catalytic hydrogenation or the use of biocatalysts. These methods are optimized for higher yields and purity, ensuring that the compound meets the necessary standards for its applications.
化学反応の分析
Types of Reactions
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols, which have their own unique applications in different fields.
科学的研究の応用
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties.
作用機序
The mechanism by which 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
類似化合物との比較
Similar Compounds
Some compounds similar to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- include:
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
What sets 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- apart from these similar compounds is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these specific characteristics are required.
特性
CAS番号 |
18675-16-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
InChIキー |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
異性体SMILES |
CC/C(=C\C=C\C(C)(C)O)/C |
正規SMILES |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-16-6 18675-17-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















